molecular formula C6H6O2 B2630675 (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid CAS No. 1491135-72-8

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid

Cat. No. B2630675
M. Wt: 110.112
InChI Key: WAOURCILMTVHBE-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid” is a chiral molecule. Chiral molecules are molecules that cannot be superimposed on their mirror images . The (1R,2S) designation refers to the absolute configuration of the molecule, which is determined by the Cahn-Ingold-Prelog priority rules .


Molecular Structure Analysis

The molecular structure of a compound like “(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid” can be determined using techniques such as X-ray diffraction analysis .


Chemical Reactions Analysis

Again, while specific reactions involving “(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid” are not available, similar compounds may undergo reactions such as SN2 and SN2’ alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For chiral compounds, these properties can be different for each enantiomer .

Scientific Research Applications

Organic Synthesis and Catalysis

One significant application of "(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid" derivatives is in the field of organic synthesis, where these compounds are used as intermediates in the synthesis of more complex molecules. For example, Kretschik et al. (1995) described the preparation of ethynylcyclopropanecarboxylic acid esters from phenylbutenyne and ethyl diazoacetate. These esters were further utilized to generate alkynylcyclopropylcarbene complexes of chromium and tungsten, showcasing the compound's utility in preparing metal carbene complexes for various synthetic applications (Kretschik, Nieger, & Dötz, 1995).

Pharmaceutical Development

In the pharmaceutical industry, derivatives of "(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid" have been identified as crucial pharmacophoric units. Sato et al. (2016) highlighted the importance of (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA) as a core component in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. The paper provides a comprehensive overview of synthetic approaches for this amino acid, indicating its critical role in the design of potent antiviral drugs (Sato, Izawa, Aceña, Liu, & Soloshonok, 2016).

Biocatalysis

Zhu et al. (2018) explored the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester using a newly isolated Sphingomonas aquatilis. This study showcases the application of microbial biocatalysis in producing enantiomerically pure compounds, which are essential for drug development and synthesis of biologically active molecules. The use of Sphingomonas aquatilis for the resolution of rac-vinyl-ACCA to its enantiomerically pure form emphasizes the importance of biotechnological approaches in modern synthetic chemistry (Zhu, Shi, Zhang, & Zheng, 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the relevant safety data sheets for information on handling, storage, and disposal .

Future Directions

The future directions in the study of a compound like “(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid” could involve further exploration of its synthesis, reactions, and potential applications .

properties

IUPAC Name

(1R,2S)-2-ethynylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOURCILMTVHBE-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid

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